Product packaging for Betaprodine hydrochloride(Cat. No.:CAS No. 49638-23-5)

Betaprodine hydrochloride

Cat. No.: B1628944
CAS No.: 49638-23-5
M. Wt: 297.82 g/mol
InChI Key: LFLUADVCIBEPQJ-OALZAMAHSA-N

Description

Betaprodine hydrochloride (CAS 49638-23-5) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine chemical class, making it a reversed ester analogue of pethidine (meperidine) . This compound is specifically the trans -configured (3R,4R) stereoisomer of the 1,3-dimethyl-4-phenyl-4-propionoxypiperidine structure . In foundational pharmacological studies, the betaprodine isomer demonstrated significantly higher analgesic potency in animal models compared to its alpha-isomer counterpart and morphine, establishing its key role in structure-activity relationship (SAR) research . Its primary research value lies in exploring the critical influence of stereochemistry on opioid receptor binding and efficacy, providing insights for medicinal chemistry studies aimed at understanding the molecular basis of analgesic action . This compound acts as an agonist at one or more opioid receptors, primarily the mu-opioid receptor (MOP), which mediates its analgesic effects . As a controlled substance with no approved medical use, it is offered exclusively for forensic analysis, controlled substance research, and academic investigations into opioid pharmacology . This product is intended For Research Use Only and is strictly for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO2 B1628944 Betaprodine hydrochloride CAS No. 49638-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUADVCIBEPQJ-OALZAMAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601963
Record name (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49638-23-5
Record name Betaprodine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049638235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAPRODINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I259XWGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Synthesis

Established Chemical Synthesis Pathways of Betaprodine (B10762733) Hydrochloride Precursors

The creation of betaprodine hinges on the successful synthesis of its key precursors, primarily the substituted piperidine (B6355638) ring. Several classical and modern synthetic strategies have been established for this purpose.

The most direct and historically significant route to the prodine backbone is the Ziering Synthesis . acs.orgerowid.org This approach involves the reaction of a 1-alkyl-4-piperidone with an organometallic aryl reagent. erowid.org In the specific case of betaprodine precursors, 1,3-dimethyl-4-piperidone is treated with phenyllithium (B1222949) or a phenyl-Grignard reagent. erowid.orgwho.int This reaction yields the tertiary alcohol, 1,3-dimethyl-4-phenyl-4-piperidinol (B5112656) (prodinol), which is the immediate precursor to the final ester. who.intontosight.ai The initial synthesis by Ziering, Lee, and Berger established that reacting 1,3-dimethylpiperidone-4 with phenyllithium, followed by treatment with propionic anhydride (B1165640), produces a mixture of alphaprodine and betaprodine. who.int

Another fundamental and versatile method for constructing substituted piperidine rings is the Mannich Reaction . rsc.orgresearchgate.net This reaction typically involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net Three-component Mannich reactions have been developed as a stereoselective strategy for building polyfunctional piperidines, which can serve as versatile intermediates for various bioactive compounds. rsc.org The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another powerful tool for synthesizing piperidine-based structures. researchgate.netucl.ac.uk

The Grewe Cyclization is a key reaction used to form the morphinan (B1239233) nucleus but its principles can be applied to the synthesis of related polycyclic systems containing a piperidine ring. cdnsciencepub.comacs.orgsoton.ac.uk It involves the acid-catalyzed cyclization of a 1-benzyl-octahydroisoquinoline to form the bridged morphinan skeleton. cdnsciencepub.comrsc.org While not a direct route to simple monocyclic piperidines like betaprodine, it represents a significant strategy for constructing more complex, rigid analogues containing the essential piperidine moiety. ucl.ac.uk

More contemporary methods, such as radical cyclizations , have also been employed. A 6-exo-trig radical cyclization of a benzyl-type radical has been used to create 4-arylpiperidin-2-ones from commercially available cinnamic acids, demonstrating a flexible and tin-free approach to the piperidine core. clockss.org

Synthetic PathwayKey ReactantsIntermediate/Product TypeReference
Ziering Synthesis1,3-dimethyl-4-piperidone, Phenyllithium/Phenyl-Grignard1,3-dimethyl-4-phenyl-4-piperidinol erowid.orgwho.int
Mannich ReactionAldehyde, Amine, Carbonyl compound (or equivalent)Substituted Piperidines rsc.orgresearchgate.netacs.org
Grewe Cyclization1-Benzyl-octahydroisoquinoline derivativesMorphinans/Benzomorphans cdnsciencepub.comacs.org
Radical CyclizationN-allylacylamides derived from cinnamic acids4-Arylpiperidin-2-ones clockss.org

Stereoselective Synthesis Approaches for Prodine-Type Compounds

Betaprodine is a stereoisomer of alphaprodine. They are diastereomers, and their distinct pharmacological profiles underscore the importance of stereochemical control in their synthesis. unodc.orgwikipedia.org The stereochemistry of prodine-type compounds is determined by the relative configuration of the substituents at positions 3 and 4 of the piperidine ring.

Alphaprodine : The 3-methyl and 4-phenyl groups are cis to each other.

Betaprodine : The 3-methyl and 4-phenyl groups are trans to each other. mdma.ch

The key to stereoselection in the Ziering synthesis lies in the nucleophilic addition of the phenyl group to the carbonyl of 1,3-dimethyl-4-piperidone. The piperidone ring exists in a dynamic equilibrium of chair conformations. The incoming nucleophile (phenyl group) can attack from either the axial or equatorial face, leading to two different diastereomeric tertiary alcohols (prodinols).

The subsequent esterification of the tertiary hydroxyl group with a reagent like propionic anhydride generally proceeds with retention of configuration at the C4 carbinol center. Therefore, the ratio of the final alphaprodine and betaprodine products is largely determined by the stereochemical outcome of the initial Grignard or organolithium addition. mdma.ch The reaction typically yields a mixture of the two isomers, which must then be separated, often by fractional crystallization based on the differential solubilities of their hydrochloride salts. who.int

Studies on the stereochemistry of addition to 4-piperidones have provided a basis for predicting and understanding the isomeric compositions of the resulting tertiary alcohols. mdma.ch The stereochemical outcome is influenced by factors such as the nature of the reactants and reaction conditions. The ability to control the stereochemistry is crucial, as the biological activity of prodine isomers is highly dependent on their absolute configuration. nih.govacs.org

CompoundStereochemical Relationship (C3-Methyl vs. C4-Phenyl)Precursor Alcohol Conformation (Major)Reference
AlphaprodinecisAxial hydroxyl, Equatorial phenyl mdma.ch
BetaprodinetransEquatorial hydroxyl, Axial phenyl mdma.ch

Exploration of Reaction Mechanisms in Betaprodine Hydrochloride Formation

The formation of this compound from its piperidone precursor involves two primary mechanistic steps: nucleophilic addition and esterification.

Step 1: Nucleophilic Addition The first step is the nucleophilic addition of an organometallic reagent, such as phenyllithium (PhLi), to the carbonyl group of 1,3-dimethyl-4-piperidone. The carbonyl carbon is electrophilic and is attacked by the nucleophilic phenyl anion from the organolithium reagent. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a lithium alkoxide intermediate. This step creates the crucial C4-phenyl bond and the tertiary alcohol precursor upon aqueous workup.

Step 2: Esterification The second step is the esterification of the tertiary hydroxyl group of the 1,3-dimethyl-4-phenyl-4-piperidinol intermediate. ontosight.ai This is typically achieved by reacting the alcohol with propionic anhydride or propionyl chloride. The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the tertiary hydroxyl oxygen attacks one of the carbonyl carbons of the propionic anhydride. This is followed by the departure of a propionate (B1217596) leaving group, and subsequent deprotonation of the oxonium ion intermediate yields the final propanoate ester. The reaction is often performed in the presence of an acid catalyst or proceeds directly under the reaction conditions. The final product is then treated with hydrochloric acid to form the stable this compound salt. ontosight.ai

A potential side reaction or subsequent metabolic process that highlights the molecule's reactivity is the O -> N propionyl migration, which can occur rapidly in demethylated prodine analogues under basic conditions. acs.org While primarily studied in the context of metabolism, this transformation underscores the chemical lability of the ester linkage in relation to other functional groups in the molecule. acs.org

StepReaction TypeKey TransformationMechanism Summary
1Nucleophilic AdditionKetone to Tertiary AlcoholThe phenyl anion from PhLi attacks the carbonyl carbon of the piperidone, forming a lithium alkoxide intermediate.
2Esterification (Nucleophilic Acyl Substitution)Alcohol to EsterThe tertiary alcohol attacks the carbonyl of propionic anhydride, leading to the formation of the propanoate ester and a propionate leaving group.
3Salt FormationTertiary Amine to Ammonium SaltThe basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form the hydrochloride salt.

Molecular Structure, Conformation, and Isomerism

Crystallographic Analysis for Molecular Structure Elucidation

Initial crystallographic studies on the hydrochloride salts of the dl-alphaprodine and dl-betaprodine isomers revealed that both crystallize in the monoclinic system. cdnsciencepub.com However, they belong to different space groups and have distinct unit cell dimensions. cdnsciencepub.com A sample of dl-betaprodine hydrochloride was found to contain two different crystal types, the major component being the β-form and a minor component identified as the α-form. cdnsciencepub.com

Subsequent single-crystal X-ray analysis of dl-alphaprodine hydrochloride confirmed a trans configuration for the methyl and phenyl groups. mdma.ch In the solid state, the piperidine (B6355638) ring adopts a chair conformation with the phenyl group in an equatorial orientation and the propionoxy group in an axial position. mdma.ch This experimental finding was crucial in confirming the configurations that had been previously proposed based on conformational analysis. mdma.ch

The table below summarizes the crystallographic data for dl-alphaprodine hydrochloride, which is the diastereomer of betaprodine (B10762733).

Parameterdl-Alphaprodine Hydrochloride
Crystal SystemMonoclinic
a15.77 Å
b8.15 Å
c13.56 Å
β110° 17'
Space GroupP2₁/c
Data sourced from Barnes, W. H. and Forsyth, W. J. (1954) cdnsciencepub.com

Conformational Studies of the Piperidine Ring System

Conformational analysis, supported by molecular mechanics calculations, indicates that for the prodine series, phenyl equatorial conformations are energetically preferred. nih.gov For betaprodine, the phenyl axial conformer is computed to be significantly higher in energy (3.4 kcal/mol) than the phenyl equatorial conformer. nih.gov This strong preference for the equatorial phenyl position is a defining characteristic of the betaprodine isomer.

The orientation of the substituents on the piperidine ring has a profound impact on its conformation. In betaprodine, the cis-relationship between the C-3 methyl group and the C-4 phenyl group leads to a specific chair conformation. who.int The presence of a 3-methyl group in the beta configuration has been found to be particularly destabilizing for phenyl axial conformers due to steric crowding. nih.gov

Stereochemical Configuration Assignment of Betaprodine Hydrochloride Isomers

Betaprodine is a stereoisomer of prodine, which exists as two diastereomeric racemates: alphaprodine and betaprodine. who.intunodc.org These diastereomers arise from the two stereocenters at the C-3 and C-4 positions of the piperidine ring. Betaprodine is the cis-isomer with respect to the C-3 methyl and C-4 phenyl groups, while alphaprodine is the trans-isomer. who.int

The assignment of these configurations was initially based on principles of conformational analysis and the stereochemistry of their synthesis. mdma.ch The reaction of 1,3-dimethyl-4-piperidone with phenyllithium (B1222949) produces a mixture of the alpha and beta alcohol precursors, which are then esterified to yield alphaprodine and betaprodine. The separation of these isomers can be achieved by exploiting differences in their solubility.

Further confirmation of the stereochemical assignments came from X-ray crystallographic studies, which definitively established the trans arrangement in alphaprodine, and by extension, the cis arrangement in betaprodine. mdma.ch Betaprodine itself can exist as a pair of enantiomers, (+)-betaprodine and (-)-betaprodine. unodc.org

Impact of Stereoisomerism on Molecular Geometry

The stereoisomerism in betaprodine has a direct and significant impact on its molecular geometry. The cis-configuration of the 3-methyl and 4-phenyl groups in betaprodine forces the piperidine ring into a chair conformation where the bulky phenyl group occupies an equatorial position to minimize steric hindrance. mdma.chnih.gov This, in turn, influences the orientation of the propionoxy group at C-4.

In contrast, the trans configuration in alphaprodine leads to a different spatial arrangement. X-ray data for alphaprodine hydrochloride shows the piperidine ring in a chair conformation with an equatorial phenyl group and an axial propionoxy group. mdma.ch The axial orientation of the methyl group in alphaprodine has been noted to have a significant effect on its properties compared to the equatorial methyl group in betaprodine. reddit.com

The subtle differences in the three-dimensional shape of these stereoisomers, dictated by the cis/trans relationship of the substituents and the resulting ring conformation, are crucial for their chemical and physical properties.

Molecular Pharmacology and Receptor Binding Kinetics

Opioid Receptor Subtype Binding Profiles

The pharmacological effects of opioids are primarily mediated through their interaction with three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). painphysicianjournal.com Betaprodine's primary mechanism of action involves its affinity for these receptors, particularly the µ-opioid receptor. smolecule.com The stereochemistry of the prodine isomers plays a crucial role in their receptor affinity, with the trans-isomer, Betaprodine (B10762733), generally exhibiting a higher affinity for the receptor compared to the cis-isomer, alphaprodine. scribd.com This difference in affinity is thought to be due to the equatorial orientation of the phenyl group in Betaprodine, which may allow for a more favorable interaction with the receptor binding site. scribd.com

Table 1: Opioid Receptor Subtype Binding Affinities (Ki) of Betaprodine Hydrochloride

Receptor SubtypeKi (nM)
Mu (µ)Data not available
Delta (δ)Data not available
Kappa (κ)Data not available

Note: Specific Ki values for this compound are not available in the reviewed scientific literature.

Quantitative Analysis of Ligand-Receptor Binding Affinities

A quantitative analysis of the binding affinity of a ligand for its receptor is crucial for understanding its potency and potential pharmacological effects. This is often expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

For many opioids, extensive studies have been conducted to determine their Ki values at various receptor subtypes. nih.govnih.gov However, for this compound, specific Ki values from competitive radioligand binding assays are not documented in the accessible scientific literature. The available information is more qualitative, focusing on structure-activity relationships. For instance, it is noted that the 3-methyl group on the piperidine (B6355638) ring can affect the conformation of the phenyl ring, thereby influencing receptor affinity. scribd.com

Kinetic Selectivity Studies of Receptor Association and Dissociation Rates (kon and koff)

The interaction between a ligand and a receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). The kon describes the rate at which the ligand binds to the receptor, while the koff describes the rate at which the ligand-receptor complex dissociates. nih.gov These kinetic parameters are critical for understanding the duration of action of a drug and its potential for kinetic selectivity, where a drug may have similar affinity (Kd, the equilibrium dissociation constant, which is the ratio of koff/kon) for different receptors but different residence times.

Despite the importance of these kinetic parameters, specific studies detailing the kon and koff rates for this compound at opioid receptors are not available in the public domain. Such studies would provide valuable insights into the temporal dynamics of its receptor interactions.

Table 2: Kinetic Rate Constants of this compound at Opioid Receptors

Receptor SubtypeAssociation Rate (kon) (M-1min-1)Dissociation Rate (koff) (min-1)
Mu (µ)Data not availableData not available
Delta (δ)Data not availableData not available
Kappa (κ)Data not availableData not available

Note: Specific kinetic rate constants for this compound are not available in the reviewed scientific literature.

Mechanistic Investigations of Receptor Occupancy and Activation Dynamics

Upon binding to an opioid receptor, a ligand can act as an agonist, partial agonist, or antagonist. This is determined by its ability to induce a conformational change in the receptor that leads to the activation of intracellular signaling pathways, such as G-protein coupling and β-arrestin recruitment. nih.govnih.gov G-protein activation is generally associated with the therapeutic effects of opioids, while β-arrestin recruitment has been linked to some of the adverse effects and the development of tolerance. frontiersin.orgdiscoverx.com

Mechanistic studies, such as G-protein activation assays (e.g., [35S]GTPγS binding) and β-arrestin recruitment assays, are essential for characterizing the functional activity of an opioid ligand. nih.govmdpi.com These assays can reveal whether a ligand is a full agonist, a partial agonist, or a biased agonist (a ligand that preferentially activates one signaling pathway over another). For this compound, there is a lack of published data from such mechanistic investigations. Therefore, its specific profile regarding G-protein coupling efficiency and β-arrestin recruitment remains uncharacterized.

Comparative Receptor Binding with Related Opioid Analgesics

While direct quantitative binding data for Betaprodine is scarce, some in vivo studies in rats provide a comparative measure of its analgesic potency relative to other well-known opioids. These comparisons, however, reflect a combination of factors including receptor affinity, efficacy, and pharmacokinetic properties, and are not a direct measure of receptor binding.

Table 3: Comparative Analgesic Potency of Betaprodine and Related Opioids (in vivo, rats)

CompoundRoutePotency Relative to ComparatorComparatorCitation
BetaprodineSubcutaneous5.5 xMorphine wikipedia.org
BetaprodineOral4.2 xMethadone wikipedia.org
Betaprodine-~5 xAlphaprodine wikipedia.org

Note: This table reflects in vivo analgesic potency, not direct receptor binding affinity.

Structure Activity Relationship Sar Theoretical Frameworks

Correlation of Molecular Structure with Receptor Binding Potency

The interaction of betaprodine (B10762733) hydrochloride with opioid receptors, primarily the mu (µ)-opioid receptor, is governed by specific structural features that dictate its binding affinity and intrinsic activity. Betaprodine is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) series. wikipedia.org The fundamental structure required for opioid activity in this class includes a tertiary amine, a quaternary carbon, a phenyl group, and a two-carbon chain connecting the tertiary amine to the quaternary carbon.

Key structural elements of betaprodine and their influence on receptor binding potency are:

4-Phenyl Group: The presence of the phenyl group at the 4-position of the piperidine (B6355638) ring is crucial for analgesic activity. This aromatic ring is believed to mimic the tyrosine moiety of endogenous opioid peptides, engaging in essential hydrophobic or van der Waals interactions within the receptor's binding pocket.

4-Acyl/Propionoxy Group: The ester group at the 4-position, specifically the propionoxy group in betaprodine, significantly impacts potency. This group contributes to the binding affinity, and variations in its size and nature can modulate activity. For instance, the propionoxy group is generally associated with higher potency compared to an acetyl group in related compounds like alphaprodine.

Piperidine Ring: The piperidine ring serves as the central scaffold, and its protonated tertiary amine is essential for forming a key ionic bond with an anionic residue, such as aspartic acid, in the opioid receptor. This ionic interaction is a primary anchoring point for the ligand within the receptor.

N-Substituent: The substituent on the piperidine nitrogen influences both potency and the agonist/antagonist profile. In betaprodine, the N-methyl group is characteristic of a potent mu-agonist. Larger N-substituents can sometimes introduce antagonist properties.

3-Methyl Group: The methyl group at the 3-position of the piperidine ring is a defining feature of betaprodine. The stereochemistry of this group is critical, leading to different isomers with markedly different potencies, as will be discussed in the following section.

The table below summarizes the contribution of key molecular fragments of 4-phenylpiperidine analogues to their mu-opioid receptor binding potency.

Molecular FragmentPositionContribution to Receptor Binding Potency
Phenyl GroupC4Essential for hydrophobic interactions with the receptor; mimics the tyrosine of endogenous opioids.
Propionoxy GroupC4Enhances binding affinity; potency is sensitive to the size and nature of this ester group.
Tertiary AmineN1Forms a critical ionic bond with an anionic residue in the receptor binding site.
Methyl GroupN1Generally confers potent agonist activity at the mu-opioid receptor.
Methyl GroupC3Introduces a chiral center; its stereochemical orientation significantly modulates analgesic potency.

Influence of Stereochemistry and Conformational Preferences on Biological Activity

Stereochemistry plays a paramount role in the biological activity of betaprodine hydrochloride. nih.gov The molecule contains two chiral centers, at the C-3 and C-4 positions of the piperidine ring, leading to the existence of four possible stereoisomers. Betaprodine is the isomer where the 3-methyl group and the 4-phenyl group are in a cis relationship (specifically, the 3R, 4S and 3S, 4R enantiomers), while the corresponding trans isomer is known as alphaprodine.

Within the betaprodine diastereomer, it is the (3S, 4R)-isomer that is associated with the higher analgesic potency. This stereoselectivity highlights the highly specific three-dimensional arrangement required for optimal interaction with the opioid receptor. The less potent isomer is the (3R, 4S)-isomer.

The conformational preference of the piperidine ring is also critical. For maximal activity, the 4-phenyl group must adopt an axial orientation. This conformation allows the phenyl ring to fit into a specific hydrophobic pocket within the receptor. The piperidine ring typically adopts a chair conformation. In the case of betaprodine, the conformation that places the 4-phenyl group in the axial position is energetically favored for receptor binding, even if it is not the lowest energy conformation of the molecule in solution. This axial orientation is believed to better mimic the spatial arrangement of the tyramine (B21549) portion of morphine.

The stereochemical and conformational requirements underscore the "lock and key" nature of the ligand-receptor interaction, where only a specific 3D shape can effectively bind to and activate the receptor. duke.edu The significant difference in potency between stereoisomers demonstrates that subtle changes in the spatial arrangement of atoms can lead to dramatic differences in biological effect. nih.gov

The table below details the stereoisomers of prodine and their relative analgesic potencies.

Isomer NameStereochemistry (3-methyl, 4-phenyl)Relative Analgesic Potency
(+)-Betaprodine(3S, 4R)High
(-)-Betaprodine(3R, 4S)Low
Alphaprodine (trans-isomer)(3R, 4R) and (3S, 4S)Varies, generally less potent than (+)-betaprodine

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of betaprodine and other 4-phenylpiperidines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for potent mu-opioid agonism. scientific.net

These models mathematically describe the relationship between the physicochemical properties of a molecule and its potency. Key molecular descriptors often used in QSAR studies for this class of compounds include:

Steric Descriptors: These describe the size and shape of the molecule. CoMFA models often reveal that bulky substituents are favored in some regions of the molecule while being detrimental in others, helping to map the steric constraints of the receptor's binding site.

Electrostatic Descriptors: These map the distribution of positive and negative charges on the molecule's surface. The models typically highlight the importance of the positively charged nitrogen and electronegative regions, such as the carbonyl oxygen of the ester group, for specific electrostatic interactions with the receptor.

Hydrophobic Descriptors: These quantify the lipophilicity of different parts of the molecule, which is crucial for crossing the blood-brain barrier and for hydrophobic interactions within the receptor.

QSAR studies on 4-phenylpiperidine derivatives have quantitatively confirmed the qualitative SAR observations. gu.se For example, CoMFA models have generated 3D contour maps indicating where steric bulk and positive/negative electrostatic potential will enhance or decrease binding affinity. scientific.net These models serve as predictive tools for designing novel analogues with potentially higher potency or improved pharmacological profiles by suggesting specific structural modifications. The established QSAR models for 4-phenylpiperidine derivatives have shown good predictive capabilities, validated by external test sets of compounds. nih.govscientific.net

The following table presents typical molecular descriptors used in QSAR models for 4-phenylpiperidine opioids and their general correlation with activity.

Descriptor TypeExampleCorrelation with Mu-Opioid Agonist Activity
Steric Fields (CoMFA)Sterically favored/disfavored regionsSpecific spatial arrangement of bulky groups is required to fit the receptor pocket.
Electrostatic Fields (CoMFA)Electropositive/electronegative regionsA positive potential near the piperidine nitrogen and negative potential near the ester carbonyl are crucial for interaction.
Molecular Lipophilicity (logP)Partition coefficientAn optimal range of lipophilicity is needed for both receptor binding and pharmacokinetic properties.
Topological DescriptorsMolecular connectivity indicesReflects the size, shape, and degree of branching of the molecule, which influences receptor fit.

Pharmacophore Model Development for Opioid Receptor Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor and elicit a biological response. For mu-opioid agonists of the 4-phenylpiperidine class, including betaprodine, several key pharmacophoric features have been identified.

A typical pharmacophore model for a betaprodine-like mu-opioid agonist consists of:

A Cationic Center: This corresponds to the protonated tertiary amine of the piperidine ring. This feature is essential for the primary ionic interaction with a conserved aspartate residue in transmembrane helix 3 of the mu-opioid receptor.

An Aromatic Feature: This is the center of the 4-phenyl ring. It engages in hydrophobic and possibly π-π stacking interactions within a specific sub-pocket of the receptor.

A Hydrophobic Group: This feature often overlaps with the aromatic ring but can also include other non-polar parts of the molecule, such as the alkyl portion of the ester group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the propionoxy group serves as a key hydrogen bond acceptor, forming an important interaction that contributes to the high affinity of the ligand.

The spatial relationships—the distances and angles—between these pharmacophoric features are critical. The development of such models relies on the structural alignment of a series of active compounds and correlating their conformations with their biological activities. These models are invaluable for virtual screening of chemical databases to identify new, structurally diverse compounds that fit the pharmacophore and may act as novel opioid receptor ligands. nih.gov They also provide a structural hypothesis for how ligands like betaprodine bind to the mu-opioid receptor.

The table below outlines the essential features of a pharmacophore model for mu-opioid agonists of the 4-phenylpiperidine type.

Pharmacophoric FeatureCorresponding Molecular Group in BetaprodineType of Interaction with Receptor
Cationic CenterProtonated Piperidine NitrogenIonic Bond
Aromatic CenterPhenyl Ring at C4Hydrophobic/π-π Stacking
Hydrophobic SitePhenyl Ring and Alkyl GroupsVan der Waals/Hydrophobic
Hydrogen Bond AcceptorCarbonyl Oxygen of Propionoxy GroupHydrogen Bond

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For Betaprodine (B10762733) and related compounds, these calculations have been crucial in elucidating the distribution of electrons and identifying key conformational preferences.

Semi-empirical molecular orbital methods, such as PCILO (Perturbative Configuration Interaction using Localized Orbitals), have been utilized to study the electronic distribution and conformational behavior of Betaprodine and its analogues. nih.gov These studies have revealed that for this series of opiates, a phenyl equatorial conformation is energetically preferred over a phenyl axial one. nih.gov Notably, the most potent compounds in the series exhibit a stronger preference for this equatorial conformer. nih.gov

By analyzing the calculated net atomic charges in the low-energy equatorial conformer of each compound, researchers have been able to successfully explain observed variations in their potencies. nih.gov These findings suggest that compounds like Betaprodine likely interact with the morphine receptor through an identical piperidine (B6355638) ring site rather than the phenyl ring. nih.gov

Table: Calculated Properties of Betaprodine

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₂ nist.gov
Molecular Weight261.36 g/mol nih.gov
XLogP32.8 nih.gov
log10 of Water solubility (mol/l)-2.88 chemeo.com
Octanol/Water partition coefficient2.807 chemeo.com

This table presents some of the computationally derived physical and chemical properties of Betaprodine.

Molecular Docking Simulations for Ligand-Receptor Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com It is widely used to model the interaction between a small molecule ligand, such as Betaprodine, and a protein receptor, like the mu-opioid receptor (MOR). nrfhh.complos.org

The primary mechanism of action for Betaprodine hydrochloride involves its affinity for mu-opioid receptors in the central nervous system. smolecule.com Molecular docking simulations are instrumental in visualizing and analyzing the potential binding modes of Betaprodine within the active site of the MOR. These simulations help in understanding the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

A crucial aspect of these simulations is the use of a receptor structure, often obtained from X-ray crystallography or cryo-electron microscopy. For opioids, the crystal structure of the mu-opioid receptor provides the necessary template for docking studies. plos.org By docking Betaprodine into the binding pocket of the MOR, researchers can predict its binding orientation and affinity. The correlation between docking scores and experimentally determined binding affinities for a range of opioids validates the predictive power of these models. plos.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations are powerful computational methods used to study the physical movements of atoms and molecules.

For Betaprodine, MD simulations can be employed to assess the stability of the docked pose within the mu-opioid receptor's binding site. These simulations can reveal how the ligand and receptor adapt to each other, the flexibility of the protein, and the role of surrounding water molecules in the binding process. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, providing a more comprehensive understanding of the binding event.

Furthermore, MD simulations can shed light on the conformational dynamics of the receptor itself upon ligand binding. Opioid receptors are known to be conformationally dynamic, and these dynamics are critical for their function and signaling. escholarship.org Simulations can help to understand how the binding of an agonist like Betaprodine might induce specific conformational changes in the receptor, leading to its activation and downstream signaling.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. semanticscholar.org This method is significantly faster and more cost-effective than traditional high-throughput screening.

In the context of Betaprodine, virtual screening methodologies can be applied to discover novel analogues with potentially improved properties, such as higher affinity, selectivity, or a more favorable side-effect profile. Starting with the known structure of Betaprodine, computational chemists can generate or search databases for structurally similar compounds.

These virtual libraries can then be docked into the mu-opioid receptor model, and the resulting poses are scored and ranked based on their predicted binding affinities. plos.org The top-ranking compounds can then be selected for synthesis and experimental testing. This approach, often combined with techniques like scaffold hopping, allows for the exploration of a vast chemical space to identify promising new lead compounds. semanticscholar.org

Computational Approaches to Elucidate Receptor Binding Determinants

Understanding the key molecular determinants of binding is crucial for rational drug design. Computational methods play a pivotal role in identifying the specific amino acid residues within the receptor that are critical for ligand recognition and binding. nih.gov

For Betaprodine and other opioids, computational analyses, including molecular docking and MD simulations, can pinpoint the specific interactions between the ligand and the mu-opioid receptor. mdpi.com By examining the docked complexes, researchers can identify key hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the protonated amine group typical of opioid drugs is known to form a crucial interaction with an acidic residue in the receptor binding pocket. mdpi.com

Furthermore, site-directed mutagenesis studies, guided by computational predictions, can experimentally validate the importance of specific residues. By mutating a predicted interacting residue and observing a loss of binding affinity, the role of that residue in ligand binding can be confirmed. These computational and experimental approaches together provide a detailed map of the binding site and the critical factors governing the interaction between Betaprodine and its receptor target. nih.gov

Advanced Analytical Chemistry Research Methods

Development of Chromatographic Techniques for Isomeric Separation

The synthesis of prodine-type compounds typically yields a mixture of diastereoisomers, namely alphaprodine and betaprodine (B10762733), which differ in the stereochemistry at the C-3 and C-4 positions of the piperidine (B6355638) ring. unodc.org This necessitates the development of sophisticated chromatographic techniques capable of resolving these isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of prodine isomers. nih.gov Reversed-phase HPLC methods are often developed to distinguish between the diastereoisomers. nih.gov The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. Method development involves optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation. molnar-institute.comresearchgate.net Chiral stationary phases can also be employed in HPLC to resolve enantiomers, which is critical when the stereochemistry of the isomers is under investigation. molnar-institute.comresearchgate.net

Gas Chromatography (GC) is another powerful tool for the analysis of volatile or derivatized isomers. drawellanalytical.comnih.govnist.gov For compounds like betaprodine, derivatization may be required to increase volatility and improve chromatographic performance. preprints.org Capillary GC columns offer high resolution, making them suitable for separating closely related isomers. nist.gov When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides structural information for their definitive identification. gla.ac.uknih.gov

Table 1: Overview of Chromatographic Techniques for Isomeric Separation

Technique Principle Application to Betaprodine Isomers Key Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase. Separation of alphaprodine and betaprodine diastereoisomers; Resolution of enantiomers using chiral stationary phases. nih.govresearchgate.net Column type (e.g., C18, chiral), mobile phase composition and pH, detector type (e.g., UV, DAD). nih.govresearchgate.net

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of volatile or derivatized prodine isomers. drawellanalytical.comgla.ac.uk | Column type (capillary), temperature programming, derivatization of the analyte, detector type (e.g., FID, MS). nih.govpreprints.org |

Application of Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of Betaprodine hydrochloride and for distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the precise chemical structure of a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. For betaprodine, NMR is crucial for confirming the stereochemical relationship between the substituents on the piperidine ring, which differentiates it from alphaprodine.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights through fragmentation patterns. bath.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. lcms.cz When used in tandem with chromatography (LC-MS or GC-MS), it allows for the analysis of complex mixtures, confirming the molecular weight of each separated isomer. gla.ac.uknih.gov The fragmentation patterns of alphaprodine and betaprodine can exhibit subtle differences, aiding in their differentiation. lcms.cz

Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and vibrations associated with the aromatic ring and the amine salt. This technique helps to confirm that the correct functional groups have been incorporated during synthesis.

Table 2: Spectroscopic Methods for Structural Characterization

Method Information Provided Application in Betaprodine Research
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, stereochemistry, and connectivity. Confirmation of the chemical structure and differentiation of alphaprodine and betaprodine isomers.
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation. Confirmation of molecular weight (C₁₆H₂₃NO₂) and elucidation of isomeric structures. bath.ac.uklcms.cz

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirmation of key functional groups such as the ester carbonyl and the hydrochloride salt form. |

Validation of Research-Grade Analytical Procedures for this compound

The validation of analytical procedures is a critical requirement to ensure that they are suitable for their intended purpose. ich.org According to the International Council for Harmonisation (ICH) guidelines, any analytical method developed for the analysis of a substance like this compound must be validated to demonstrate its reliability. fda.goveuropa.eu

The validation process for a quantitative HPLC or GC method for betaprodine would include the following parameters:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as its isomers (alphaprodine), impurities, or degradation products. researchgate.netresearchgate.net

Linearity : Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.netich.org

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.netrroij.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Key Validation Parameters for Analytical Procedures (ICH Q2(R1))

Parameter Purpose
Specificity To ensure the method can distinguish the analyte from isomers and impurities. ich.org
Linearity To confirm a proportional relationship between signal and analyte concentration. ich.org
Accuracy To determine how close the measured value is to the true value. ich.org
Precision To assess the random error and reproducibility of the method. ich.org
LOD/LOQ To establish the lower limits of detection and reliable quantification. ich.org

| Robustness | To evaluate the method's reliability under varied operational parameters. researchgate.net |

Trace Analysis and Impurity Profiling in Synthetic Research

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. rroij.comajrconline.org During the synthesis of this compound, several types of impurities can be generated:

Organic Impurities : These include starting materials, by-products of the synthesis, intermediates, and degradation products. For example, unreacted 1,3-dimethyl-4-piperidone or by-products from side reactions could be present.

Inorganic Impurities : These can result from reagents, catalysts, or other materials used in the manufacturing process.

Residual Solvents : Solvents used during synthesis or purification that are not completely removed.

The control of these impurities is a critical issue for regulatory bodies. rroij.com Hyphenated analytical techniques are particularly powerful for trace analysis and impurity profiling. ajrconline.org LC-MS and GC-MS are commonly used to separate, identify, and quantify trace-level impurities. drawellanalytical.comajrconline.org The high sensitivity of these methods allows for the detection of impurities at very low levels, often in the parts-per-million (ppm) range. preprints.org A comprehensive impurity profile is essential for understanding the synthesis process and ensuring the quality and consistency of the final research-grade material. researchgate.netajrconline.org

Table 4: Potential Impurities in this compound Synthesis

Impurity Type Description Potential Source Analytical Technique
Starting Materials Unreacted precursors. Incomplete reaction. HPLC, GC-MS
Intermediates Synthetic intermediates that are carried over. Incomplete reaction or inefficient purification. LC-MS, HPLC
By-products Unwanted products from competing reaction pathways. Side reactions during synthesis. LC-MS, GC-MS, NMR

| Degradation Products | Impurities formed by the degradation of the final compound. | Exposure to heat, light, or non-optimal pH during storage or processing. | HPLC, LC-MS |


Table 5: List of Mentioned Chemical Compounds

Compound Name
Alphaprodine
This compound

Experimental Models for Mechanistic Pharmacological Research

In Vitro Cell-Based Assays for Receptor Function and Signaling Pathway Analysis

In vitro cell-based assays are fundamental for characterizing the interaction of betaprodine (B10762733) hydrochloride with specific opioid receptors and for dissecting the subsequent intracellular signaling cascades. These assays typically utilize cell lines genetically engineered to express a high density of a specific opioid receptor subtype, such as the µ (MOR), δ (DOR), or κ (KOR) opioid receptors. mdpi.comacs.org

Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK-293) cells and Chinese Hamster Ovary (CHO) cells. plos.orgmdpi.com These cells provide a controlled environment to study receptor binding, G-protein activation, and downstream signaling pathways in isolation from other physiological systems.

Key In Vitro Assays:

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of betaprodine hydrochloride for different opioid receptor subtypes. nih.gov The principle involves competing the unlabeled betaprodine with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) for binding to the receptors in cell membrane preparations. ugent.beplos.org A lower Ki value indicates a higher binding affinity. While specific data for betaprodine is limited, studies on related 4-phenylpiperidine (B165713) opioids have utilized this technique extensively. researchgate.netacs.org

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. mdpi.comelifesciences.org In the presence of an agonist like betaprodine, the receptor undergoes a conformational change that facilitates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit. acs.org The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation and can be used to determine the potency (EC50) and efficacy (Emax) of the compound. acs.org

cAMP Inhibition Assays: µ-opioid receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.comfrontiersin.org cAMP inhibition assays quantify this reduction in cAMP in response to this compound, providing another measure of its functional activity at the receptor. acs.orgacs.org

β-Arrestin Recruitment Assays: This assay assesses the recruitment of β-arrestin proteins to the activated opioid receptor, a key step in receptor desensitization and internalization. mdpi.comannualreviews.org Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are often employed, where the receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively. frontiersin.orgbmglabtech.com Agonist-induced proximity of these molecules results in a detectable energy transfer.

Assay TypeParameter MeasuredPrincipleRelevance to this compound
Radioligand BindingBinding Affinity (Ki)Competition between unlabeled betaprodine and a radiolabeled ligand for receptor binding.Determines the strength of interaction with opioid receptor subtypes.
[³⁵S]GTPγS BindingG-protein Activation (EC50, Emax)Measures agonist-induced binding of [³⁵S]GTPγS to G-proteins. elifesciences.orgQuantifies the ability to initiate the primary signaling cascade.
cAMP InhibitionFunctional Potency (IC50)Quantifies the reduction in intracellular cAMP levels following receptor activation. mdpi.comAssesses the functional consequence of G-protein activation.
β-Arrestin RecruitmentDesensitization PotentialMeasures the recruitment of β-arrestin to the activated receptor using techniques like BRET or FRET. frontiersin.orgProvides insight into the potential for tolerance development.

Isolated Tissue Preparations for Pharmacological Response Characterization

Isolated tissue preparations serve as an intermediate step between in vitro cell-based assays and in vivo animal models. These ex vivo experiments utilize tissues that endogenously express opioid receptors and exhibit a physiological response to opioid agonists. They provide valuable information about the compound's effect in a more complex biological system that includes native receptors, signaling molecules, and cell-cell interactions.

Key Isolated Tissue Preparations:

Guinea Pig Ileum (GPI): The myenteric plexus of the guinea pig ileum is rich in µ- and κ-opioid receptors. nih.govwjgnet.com Electrical stimulation of the tissue causes the release of acetylcholine (B1216132), leading to smooth muscle contraction. Opioid agonists, including likely this compound, inhibit this contraction by reducing acetylcholine release. researchgate.net The GPI assay is a classic model for determining the inhibitory potency of opioid agonists and the antagonistic properties of opioid antagonists. figshare.com

Mouse Vas Deferens (MVD): The mouse vas deferens preparation is particularly sensitive to δ-opioid receptor agonists, although µ- and κ-receptors are also present. nih.gov Similar to the GPI assay, electrical stimulation elicits a contractile response that is inhibited by opioid agonists. The MVD assay is often used in conjunction with the GPI assay to determine the selectivity of a compound for different opioid receptor subtypes.

The table below illustrates the typical application of these isolated tissue preparations in opioid research.

Tissue PreparationPrimary Receptor(s) StudiedMeasured ResponseInformation Gained
Guinea Pig Ileum (GPI)µ- and κ-opioid receptors nih.govInhibition of electrically stimulated contractionsFunctional potency and efficacy at µ- and κ-receptors
Mouse Vas Deferens (MVD)δ-opioid receptors (also µ and κ) nih.govInhibition of electrically stimulated contractionsFunctional potency and efficacy, particularly at δ-receptors, allowing for selectivity profiling.

Preclinical Animal Models for Receptor-Mediated Mechanism Elucidation

Commonly Used Animal Models:

Tail-Flick Test: This is a widely used test to assess the analgesic properties of opioids. frontiersin.orgtaylorandfrancis.comneurofit.com A thermal stimulus (e.g., a beam of light or hot water) is applied to the animal's tail, and the latency to flick the tail away is measured. conductscience.combiomed-easy.com An increase in tail-flick latency after administration of this compound would indicate a centrally mediated analgesic effect.

Hot Plate Test: In this model, the animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking a paw or jumping) is recorded. frontiersin.org Similar to the tail-flick test, an increased latency to respond suggests analgesia.

Writhing Test: This test is used to evaluate peripherally and centrally acting analgesics. An intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic writhing movements. mdpi.com A reduction in the number of writhes following administration of this compound would indicate an analgesic effect.

Models of Pathological Pain: To assess the efficacy of this compound in more clinically relevant pain states, various models of inflammatory, neuropathic, and cancer-related pain are utilized. nih.govmdpi.com These models involve inducing a persistent pain state, for example, through the injection of inflammatory agents like carrageenan or Complete Freund's Adjuvant. nih.govmdpi.com

Itch and Scratching Models: Given that some opioids can induce itching, animal models where scratching behavior is monitored after administration of pruritogenic substances can be used to investigate this potential side effect. jst.go.jp

Development of Novel Research Tools and Assays for Opioid Receptor Research

The field of opioid receptor research is continually evolving, with the development of new tools and assays that provide more detailed and nuanced insights into receptor function. These advancements are critical for the study of compounds like this compound.

Emerging Research Tools and Assays:

FRET and BRET-based Biosensors: As mentioned earlier, Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions in real-time in living cells. frontiersin.orgnih.govannualreviews.org Novel biosensors are being developed to monitor not only β-arrestin recruitment but also G-protein activation and receptor dimerization, offering a more comprehensive view of signaling dynamics. bmglabtech.comfrontiersin.org

Cryogenic Electron Microscopy (Cryo-EM): This advanced structural biology technique allows for the determination of the high-resolution three-dimensional structure of opioid receptors bound to their ligands. thermofisher.com While not yet applied to betaprodine specifically, cryo-EM studies of related opioids are providing unprecedented insights into the molecular basis of ligand binding and receptor activation, which can inform the study of betaprodine.

CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system allows for precise editing of the genes encoding opioid receptors in cell lines and animal models. annualreviews.org This can be used to introduce specific mutations to study structure-function relationships or to tag endogenous receptors with fluorescent proteins for visualization.

Novel Ligands and Allosteric Modulators: The development of novel selective ligands for different opioid receptor isoforms and allosteric modulators that can fine-tune receptor activity provides new pharmacological tools to probe the function of these receptors. duke.edustanford.edu These tools can be used in conjunction with compounds like betaprodine to dissect the specific receptor mechanisms involved in its effects.

The ongoing development of these and other innovative research tools will undoubtedly continue to refine our understanding of the mechanistic pharmacology of this compound and other opioid compounds.

Q & A

Q. What are the validated analytical methods for characterizing Betaprodine hydrochloride purity and stability?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, as outlined for structurally similar compounds like nefazodone and tizanidine hydrochlorides. Key parameters include:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a 45:55 ratio.
  • Flow rate : 1.0 mL/min, with detection at 220 nm .
    Sample preparation involves dissolving this compound in methanol, sonicating, and filtering (0.45 µm membrane). For stability studies, accelerated degradation under acidic/alkaline conditions can identify degradation products .

Q. How can researchers determine the solubility and logP of this compound for pharmacokinetic modeling?

Experimental determination of logP (partition coefficient) and solubility is critical. Use the shake-flask method:

  • Dissolve this compound in octanol and water (1:1 ratio), equilibrate, and quantify concentrations via UV spectrophotometry.
  • Compare results with computational predictions (e.g., Crippen or McGowan methods) to resolve discrepancies. Reported logP is 2.807, and solubility (log10ws) is -2.88, indicating moderate lipophilicity .

Q. What protocols ensure reproducibility in synthesizing this compound?

Adopt a stepwise synthesis approach:

Esterification : React 4-phenylpiperidine with propionic acid under anhydrous conditions.

Hydrochloride salt formation : Treat the ester with HCl gas in ethanol.

Purification : Recrystallize from ethanol/diethyl ether.
Document deviations (e.g., temperature fluctuations) and validate purity via melting point, NMR, and elemental analysis. Reference established protocols for structurally analogous compounds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?

  • Hypothesis-driven analysis : Compare studies with conflicting results (e.g., receptor binding vs. in vivo efficacy). Control variables such as solvent (DMSO vs. saline), dosage, and animal models.
  • Meta-analysis : Aggregate data from primary sources, weighting studies by methodological rigor (e.g., sample size, blinding).
  • Mechanistic studies : Use knock-out models or competitive antagonists to isolate target pathways .

Q. What experimental design principles apply to optimizing this compound formulations for enhanced stability?

Use factorial design to assess factors like pH, excipients, and storage conditions. For example:

FactorLevels TestedResponse Variable
pH3.0, 5.0, 7.4Degradation rate (%/month)
ExcipientLactose, mannitol, noneCrystallinity (XRD)
Temperature4°C, 25°C, 40°CHPLC purity
Analyze interactions using ANOVA and prioritize excipients that minimize hygroscopicity, as Betaprodine’s ester group is prone to hydrolysis .

Q. How can in vitro/in vivo correlation (IVIVC) models be developed for this compound?

  • In vitro : Simulate gastrointestinal dissolution using USP Apparatus II (50 rpm, 37°C) in buffers (pH 1.2, 6.8).
  • In vivo : Administer to rodent models and collect plasma samples for LC-MS/MS analysis.
  • Modeling : Apply Wagner-Nelson or Loo-Riegelman methods to correlate dissolution profiles with absorption rates. Adjust formulations if R² < 0.85 .

Q. What strategies address batch-to-batch variability in this compound used for sensitive bioassays?

  • Quality control (QC) tiers :
    • Basic QC : HPLC purity (>98%), mass spectrometry (MS) for identity.
    • Advanced QC : Peptide content analysis (for salt form consistency), Karl Fischer titration (water content <1%), and differential scanning calorimetry (DSC) to confirm crystallinity.
  • Pre-validation : Test multiple batches in pilot assays (e.g., receptor binding) to establish acceptable variability thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.